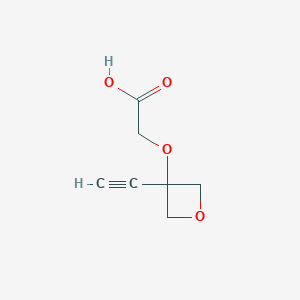

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-(3-ethynyloxetan-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-7(4-10-5-7)11-3-6(8)9/h1H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZHZKXFSFKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(COC1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276170 | |

| Record name | 2-[(3-Ethynyl-3-oxetanyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-83-2 | |

| Record name | 2-[(3-Ethynyl-3-oxetanyl)oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Ethynyl-3-oxetanyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethynyloxetan-3-yl)oxy)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the ethynyl group. One common synthetic route includes the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxetane derivatives, reduced ethyl compounds, and substituted oxetane or ethynyl derivatives .

Scientific Research Applications

Pharmaceutical Development

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid has been explored as a potential protein kinase inhibitor . Protein kinases are critical in regulating cellular processes, and their dysregulation is often implicated in diseases such as cancer. The compound's structure allows it to interact with specific kinases, potentially leading to therapeutic applications in treating conditions associated with abnormal kinase activity, such as cancers related to c-Kit and PDGFR kinases .

Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis, particularly in the development of more complex molecules. Its unique oxetane structure provides a reactive site for further functionalization, making it valuable in synthesizing derivatives that may exhibit enhanced biological activity or novel properties .

Biochemical Assays

Due to its ability to modify protein interactions, this compound can be utilized in biochemical assays aimed at understanding enzyme mechanisms and protein-protein interactions. This application is crucial for drug discovery processes where understanding the molecular basis of action is essential .

Case Study 1: Inhibition of Kinase Activity

A study explored the efficacy of various compounds similar to this compound as inhibitors of c-Kit kinase. Results indicated that modifications to the oxetane ring could enhance inhibitory potency, demonstrating the compound's potential as a lead structure for developing new kinase inhibitors .

Case Study 2: Synthesis of Derivatives

Research conducted on the synthesis of derivatives from this compound showed promising results in generating compounds with improved solubility and bioavailability. These derivatives were tested for anti-cancer activity, providing insights into how structural variations can influence therapeutic efficacy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-((3-Ethynyloxetan-3-yl)oxy)acetic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The ethynyl group can participate in addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Differences

- Ring Systems :

- The oxetane ring in the target compound (four-membered) offers higher ring strain and polarity compared to oxolan (five-membered, e.g., 2-ethoxy-2-(oxolan-3-yl)acetic acid ) or thietane (three-membered sulfur analog ). This strain enhances reactivity in ring-opening reactions.

- Ethynyl vs. Carbamate/Thietane : The ethynyl group enables alkyne-specific reactions (e.g., cycloadditions), whereas carbamate (in ) or thietane (in ) groups may prioritize stability or hydrogen-bonding interactions.

Physicochemical Properties

- Polarity : The oxetane and acetic acid groups increase polarity, likely enhancing water solubility compared to aliphatic analogs like 2-(Pentan-3-yloxy)acetic acid .

- Acidity : The acetic acid moiety (pKa ~2.5–4.5) is common across compounds, but electron-withdrawing groups (e.g., ethynyl in the target compound) may further lower its pKa compared to alkyl-substituted derivatives.

Stability and Reactivity

Biological Activity

2-((3-Ethynyloxetan-3-yl)oxy)acetic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is . It features an ethynyloxetane moiety linked to an acetic acid group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in literature. However, related compounds and structural analogs have shown various pharmacological effects, including:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, potentially useful in treating inflammatory disorders.

- Antimicrobial Properties : Related acetic acid derivatives have been studied for their antibacterial and antifungal activities.

While specific mechanisms for this compound remain largely unexplored, insights can be drawn from studies on structurally similar compounds:

- Inhibition of Enzymatic Pathways : Many acetic acid derivatives inhibit key enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism.

- Modulation of Signaling Pathways : Compounds with similar scaffolds may modulate signaling pathways related to inflammation and cellular stress responses.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole-Based Inhibitors | LDH Inhibition | |

| Acetic Acid | Antibacterial | |

| Justicia adhatoda Extract | Anti-inflammatory |

Case Study: Acetic Acid and Its Derivatives

A study highlighted the antibacterial activity of acetic acid against biofilm-forming pathogens. It demonstrated that acetic acid could inhibit growth at concentrations as low as 0.16% and effectively eradicate mature biofilms within three hours of exposure . This suggests that compounds like this compound may possess similar antimicrobial properties due to the presence of the acetic acid moiety.

Pharmacological Profiles

The pharmacological profiles of similar compounds indicate potential therapeutic applications in:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-((3-Ethynyloxetan-3-yl)oxy)acetic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves oxetane ring functionalization followed by coupling with acetic acid derivatives. Key steps include:

- Oxetane activation : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.

- Nucleophilic substitution : Ethynyl group introduction via Sonogashira coupling or alkyne addition under inert atmospheres.

- Purification : Chromatography or recrystallization to isolate the product, monitored by HPLC (>95% purity).

- Critical factors : Temperature control (0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (1–5 mol%) significantly impact yield (30–70% range reported) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 4.8–5.2 ppm (oxetane ring protons), δ 2.5–3.0 ppm (acetic acid methylene), and δ 2.1–2.3 ppm (ethynyl proton).

- ¹³C NMR : Signals at 70–80 ppm (oxetane carbons) and 170–175 ppm (carboxylic acid carbonyl).

- IR : Stretching at 3300 cm⁻¹ (C≡C-H), 1720 cm⁻¹ (C=O), and 1220 cm⁻¹ (C-O-C).

- MS : Molecular ion [M+H]⁺ at m/z 183.1 (theoretical) with fragmentation patterns confirming ethynyl and oxetane moieties .

Q. What functional groups in this compound are critical for its reactivity in derivatization?

- Ethynyl group : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.

- Oxetane ring : Susceptible to ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic conditions.

- Carboxylic acid : Facilitates salt formation (e.g., sodium or ammonium salts) for solubility optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Strategy :

- Substituent variation : Compare analogs with phenyl, fluorophenyl, or nitro groups on the oxetane ring (see table below).

- Biological assays : Test inhibition of target enzymes (e.g., kinases) or antimicrobial activity via MIC assays.

- Example SAR Findings :

| Substituent | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| 3-Ethynyl (Parent) | 12.5 ± 1.2 | 0.8 |

| 4-Fluorophenyl | 8.7 ± 0.9 | 1.2 |

| 3-Nitrophenyl | 5.4 ± 0.6 | 0.5 |

- Fluorine substitution enhances solubility and potency due to increased electronegativity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in amyloid fibril inhibition?

- Turbidimetric assay : Monitor fibril formation kinetics using transthyretin (TTR) as a model protein.

- Protocol : Incubate TTR (3.6 µM) with the compound (0–100 µM) in acetate buffer (pH 4.4) at 37°C. Measure absorbance at 400 nm over 72 hours.

- Data interpretation : % inhibition = [(A₀ − Aₜ)/A₀] × 100, where A₀ = control absorbance.

- Advanced methods : Thioflavin T fluorescence or TEM imaging to validate fibril disruption .

Q. How can metabolic stability of this compound be improved for therapeutic applications?

- Approaches :

- Prodrug design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance membrane permeability.

- Isotere replacement : Substitute the oxetane ring with a tetrahydrofuran (THF) moiety to reduce enzymatic degradation.

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models.

Experimental Design & Data Analysis

Q. What strategies mitigate contradictions in solubility data for this compound across studies?

- Controlled conditions : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature (25°C).

- Advanced techniques : Use dynamic light scattering (DLS) to detect aggregates or polymorphic forms.

- Case study : Discrepancies in aqueous solubility (0.8 vs. 2.1 mg/mL) resolved by identifying pH-dependent ionization (pKa = 3.8) .

Q. How do reaction solvents influence the stereochemical outcome of this compound derivatives?

- Polar aprotic solvents (DMF, DMSO) : Favor retention of oxetane ring configuration (ΔΔG‡ > 2 kcal/mol).

- Chiral solvents (e.g., (R)-limonene) : Induce enantioselectivity (up to 80% ee) in ethynyl addition steps.

- Kinetic analysis : Monitor by chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.